molecular formula C21H19N3O4S B2784115 (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-56-4

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2784115
CAS No.: 864975-56-4
M. Wt: 409.46
InChI Key: CTNMSSDPLHOHHL-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a substituted benzamide group. The Z-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its stereoelectronic properties, influencing binding interactions in biological systems. Key structural elements include:

  • Benzothiazole scaffold: Known for diverse pharmacological activities, including kinase inhibition and anticancer properties.
  • Methoxyethyl substituent: Likely improves solubility and pharmacokinetic profiles compared to unsubstituted analogs.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-28-13-12-23-16-4-2-3-5-17(16)29-21(23)22-20(27)14-6-8-15(9-7-14)24-18(25)10-11-19(24)26/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNMSSDPLHOHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O5SC_{18}H_{21}N_3O_5S, with a molecular weight of 385.4 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a thiazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
  • Antioxidant Properties : The presence of the dioxopyrrolidine moiety is associated with antioxidant activity, which may help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives of related compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory conditions.

Anticancer Activity

Recent studies have focused on the anticancer effects of compounds structurally related to this compound. For example:

  • A study evaluated the effects of benzodioxole derivatives on Hep3B liver cancer cells. The results indicated that certain derivatives significantly reduced α-fetoprotein secretion and induced cell cycle arrest at the G2-M phase, highlighting their potential as anticancer agents .
CompoundIC50 (µM)Cell LineMechanism
2a1625.8Hep3BG2-M Arrest
Doxorubicin7.4Hep3BG2-M Arrest

Antioxidant Activity

The antioxidant capacity of similar compounds has been assessed using the DPPH radical scavenging assay. Compounds exhibiting high antioxidant activity can potentially be used to develop therapies aimed at oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds derived from benzodiazepines and related structures have shown moderate anti-inflammatory effects. These effects can be attributed to their ability to modulate inflammatory pathways, making them candidates for further investigation in treating chronic inflammatory diseases .

Case Studies

  • Case Study on Hep3B Cells : In vitro studies demonstrated that compound 2a not only reduced cell viability but also caused significant alterations in cell cycle distribution when compared to standard treatments like Doxorubicin. This indicates its potential as a lead compound for further development in cancer therapy .
  • Antioxidant Evaluation : Compounds were tested against stable free radicals using established assays, showing promising results comparable to known antioxidants like Trolox, suggesting their utility as protective agents against oxidative damage .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of 2,5-dioxopyrrolidine have demonstrated efficacy in mouse models for epilepsy. A study highlighted that these compounds can inhibit sodium/calcium currents and antagonize TRPV1 receptors, which are crucial for managing seizure activities .

Antinociceptive Properties

The compound's potential as an antinociceptive agent has been explored in various studies. Compounds derived from the 2,5-dioxopyrrolidine scaffold have shown promising results in pain models, indicating their ability to alleviate pain through multiple mechanisms of action . This suggests that (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may be a candidate for developing new analgesic medications.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways . Further investigation into its structure-activity relationship could enhance its anticancer efficacy.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Study Compound exhibited an ED50 of 23.7 mg/kg in MES tests, indicating strong anticonvulsant activity .
Pain Model Research Demonstrated significant reduction in pain responses in formalin-induced models, suggesting effective antinociceptive properties .
Anticancer Screening Showed promising results against human cancer cell lines, warranting further exploration of its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzothiazole core, substituents, and fused heterocycles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Bioactivity/Properties Reference
(Z)-Target Compound Benzothiazole + benzamide Pyrrolidine-2,5-dione, methoxyethyl Hypothesized kinase inhibition (theoretical) N/A
Benzodioxine-based thiadiazole derivatives (1–25) Benzodioxine + thiadiazole Hydrazine-carbothioamide, sodium acetate Antimicrobial, anticancer (experimental)
3-Benzylidene phthalide derivatives Phthalide + oxadiazole Disubstituted oxadiazoles Anticonvulsant, anti-inflammatory
Unsubstituted benzothiazole benzamides Benzothiazole + benzamide None Moderate solubility, lower metabolic stability N/A

Core Structure and Electronic Effects

  • Benzothiazole vs.
  • Pyrrolidine-2,5-dione vs. Oxadiazole : The pyrrolidine dione in the target compound introduces rigidity and hydrogen-bond acceptor sites, whereas oxadiazole rings in phthalide derivatives (e.g., compound 3) prioritize metabolic resistance and lipophilicity .

Substituent-Driven Pharmacokinetic Profiles

  • Methoxyethyl Group : This substituent in the target compound likely enhances aqueous solubility compared to unsubstituted benzothiazole benzamides. Similar alkoxyethyl groups in other heterocycles (e.g., 3-benzylidene phthalide derivatives) have been shown to reduce plasma protein binding, improving bioavailability .
  • Pyrrolidine-2,5-dione : Unlike sodium acetate-mediated modifications in benzodioxine derivatives , this moiety may reduce hepatic clearance by resisting cytochrome P450-mediated oxidation.

Bioactivity Trends

  • Kinase Inhibition Potential: The Z-configuration and benzamide linkage in the target compound resemble ATP-competitive kinase inhibitors (e.g., imatinib analogs). However, benzodioxine-thiadiazole derivatives prioritize antimicrobial activity, likely due to thiol-reactive groups .
  • Solubility vs.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the benzo[d]thiazole intermediate via cyclization of 2-aminothiophenol derivatives with substituted carbonyl compounds under acidic conditions .
  • Step 2 : Coupling the thiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C .
  • Critical Conditions :
    • pH control (neutral to slightly basic) to avoid decomposition of the dioxopyrrolidine moiety.
    • Use of anhydrous solvents to prevent hydrolysis of the benzamide bond.
    • Reaction monitoring via TLC or HPLC to isolate the (Z)-isomer selectively.

Q. How can researchers confirm the stereochemical configuration (Z/E) and structural integrity of this compound?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and coupling constants (e.g., NOE correlations for Z-configuration) .
  • X-ray Crystallography : Definitive confirmation of spatial arrangement, particularly for the imine bond geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and purity (>95%) .

Q. What solvents and purification methods are most effective for isolating this compound?

  • Solvent Selection :
    • Polar aprotic solvents (DMF, DCM) for coupling reactions .
    • Ethanol/water mixtures for recrystallization to enhance purity .
  • Purification :
    • Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients).
    • Preparative HPLC for separating (Z)- and (E)-isomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

Methodology :

  • Substituent Variation : Systematically modify the 2-methoxyethyl group on the benzothiazole ring and the pyrrolidine dione moiety.
  • Biological Assays :
    • Screen against target enzymes (e.g., DNA gyrase, kinases) using fluorescence polarization or SPR binding assays .
    • Compare IC50_{50} values across analogs (see Table 1).

Q. Table 1: Example SAR Data for Structural Analogs

Substituent on BenzothiazolePyrrolidine ModificationIC50_{50} (nM)Target
2-Methoxyethyl2,5-dioxo12.3 ± 1.2Kinase A
Ethyl2-oxo45.6 ± 3.8Kinase A
AllylUnmodified>1000Kinase A

Q. How should researchers resolve contradictions in spectral data or biological assay results?

Case Study : Discrepancy between docking predictions (strong binding) and low inhibitory activity in vitro.

  • Approach :
    • Validate computational models with experimental structural data (e.g., co-crystallization or cryo-EM of the compound-target complex) .
    • Assess compound stability under assay conditions (e.g., pH, temperature) using LC-MS to detect degradation products .
    • Re-evaluate assay parameters (e.g., ATP concentration in kinase assays) to rule out false negatives .

Q. What strategies can elucidate the compound’s mechanism of interaction with biological macromolecules?

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) or ITC to quantify binding affinity (KdK_d) and thermodynamics .
    • Fluorescence quenching assays to study DNA intercalation or protein binding .
  • Computational Tools :
    • Molecular dynamics simulations to predict binding modes and residence times .
    • Free energy perturbation (FEP) calculations to guide rational design .

Q. How can researchers mitigate synthetic challenges, such as low yields of the (Z)-isomer?

  • Strategies :
    • Use sterically hindered bases (e.g., DIPEA) to favor Z-configuration during imine formation .
    • Introduce chiral auxiliaries or catalysts to enforce stereoselectivity .
    • Optimize reaction time: Prolonged stirring may lead to isomerization; monitor via real-time NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.